2-(2,6-Dibromopyridin-4-YL)ethanamine

Description

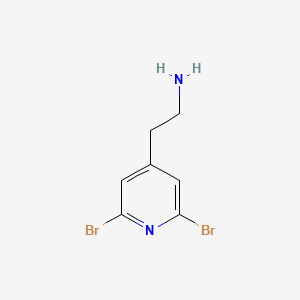

2-(2,6-Dibromopyridin-4-YL)ethanamine is a halogenated pyridine derivative featuring a pyridine core substituted with bromine atoms at the 2- and 6-positions and an ethanamine group at the 4-position. The bromine atoms enhance electrophilicity and reactivity, while the ethanamine group introduces hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Properties

Molecular Formula |

C7H8Br2N2 |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

2-(2,6-dibromopyridin-4-yl)ethanamine |

InChI |

InChI=1S/C7H8Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |

InChI Key |

ORLDWNAIVQPMBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromopyridin-4-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-aminopyridine to yield 2,6-dibromo-4-aminopyridine, which is then reacted with ethylene oxide to form 2-(2,6-Dibromopyridin-4-YL)ethanamine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the bromination and subsequent amination steps.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromopyridin-4-YL)ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced amines, respectively .

Scientific Research Applications

2-(2,6-Dibromopyridin-4-YL)ethanamine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and ethanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-(2,6-Dibromopyridin-4-YL)ethanamine with compounds from the provided evidence, focusing on structural motifs, substituent effects, and hypothetical property differences.

Core Heterocycle Variations

- Piperidine Derivatives (): The patent application discusses 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate). These compounds share a saturated six-membered piperidine ring with bulky tetramethyl substituents, contrasting with the aromatic pyridine core of the target compound. The piperidine derivatives exhibit reduced aromaticity, leading to lower electron-withdrawing effects compared to pyridine. For instance, esters are less basic but more lipophilic than amines, affecting solubility and bioavailability .

Pyrimidine Derivatives ():

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate features a pyrimidine ring substituted with methyl, thietanyloxy, and thioacetate groups. The pyrimidine core (two nitrogen atoms) is more electron-deficient than pyridine, enhancing reactivity toward nucleophilic attack. The thioether (–S–) and ester (–COOR) groups contrast with bromine and ethanamine in the target compound. Thioethers confer moderate nucleophilicity, while bromine atoms act as strong electron-withdrawing groups, directing electrophilic substitution reactions .

Substituent Effects

Halogen vs. Alkyl/Thio Groups:

Bromine substituents in the target compound increase molecular weight and polarizability compared to methyl or thio groups in analogous compounds. This enhances van der Waals interactions and may improve binding affinity in biological targets. However, bromine’s steric bulk could hinder accessibility to active sites compared to smaller substituents like methyl.- Amine vs. Ester Functional Groups: The ethanamine group introduces basicity (pKa ~10–11) and hydrogen-bond donor capacity, whereas esters are neutral and act as hydrogen-bond acceptors. This difference influences solubility: amines are more water-soluble at physiological pH, while esters favor lipid environments.

Hypothetical Property Comparison

The table below summarizes structural and hypothetical property differences:

Research Implications and Gaps

- Synthetic Applications: Brominated pyridines are valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), where the ethanamine group could serve as a directing or protecting moiety.

- Biological Activity: Amine-functionalized halogenated aromatics are common in kinase inhibitors or antimicrobial agents. Comparative studies with ester or thioether analogs could optimize pharmacokinetic profiles.

- Crystallography: Tools like SHELX () could resolve its crystal structure, elucidating intermolecular interactions influenced by bromine and amine groups .

Further experimental data on solubility, stability, and reactivity are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.